molecular formula C68H46O9 B15136840 Diselaginellin B

Diselaginellin B

Cat. No.: B15136840
M. Wt: 1007.1 g/mol
InChI Key: PQNKLSMJFFOOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diselaginellin B is a natural product derived from the plant Selaginella pulvinata. It is a unique dimeric molecule known for its distinctive structural features and significant biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of cancer.

Preparation Methods

Diselaginellin B is typically isolated from the Selaginella pulvinata plant. The extraction process involves the use of organic solvents to obtain the crude extract, followed by chromatographic techniques to purify the compound. The synthetic routes for this compound are not well-documented, and industrial production methods are still under research. The compound’s complex structure poses challenges for large-scale synthesis.

Chemical Reactions Analysis

Diselaginellin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives.

Mechanism of Action

The mechanism of action of Diselaginellin B involves the induction of apoptosis in cancer cells. It targets specific molecular pathways that regulate cell proliferation and survival. By inhibiting these pathways, this compound effectively induces programmed cell death in cancer cells, thereby reducing tumor growth and metastasis . The compound’s ability to modulate these pathways makes it a promising candidate for cancer therapy.

Properties

Molecular Formula

C68H46O9

Molecular Weight

1007.1 g/mol

IUPAC Name

4-[[3-(hydroxymethyl)-6-(4-hydroxyphenyl)-2-[2-[4-[[4-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethynyl]-3-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phenyl]methoxy]phenyl]ethynyl]phenyl]-(4-hydroxyphenyl)methylidene]cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C68H46O9/c69-41-51-19-39-61(45-7-23-54(71)24-8-45)67(65(47-11-27-56(73)28-12-47)48-13-29-57(74)30-14-48)63(51)37-5-44-3-35-60(36-4-44)77-42-52-20-40-62(46-9-25-55(72)26-10-46)68(64(52)38-6-43-1-21-53(70)22-2-43)66(49-15-31-58(75)32-16-49)50-17-33-59(76)34-18-50/h1-4,7-36,39-40,69-73,75H,41-42H2

InChI Key

PQNKLSMJFFOOTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)C3=C(C=CC(=C3C#CC4=CC=C(C=C4)OCC5=C(C(=C(C=C5)C6=CC=C(C=C6)O)C(=C7C=CC(=O)C=C7)C8=CC=C(C=C8)O)C#CC9=CC=C(C=C9)O)CO)C1=CC=C(C=C1)O

Origin of Product

United States

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